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molecular formula C14H24N6O4S2 B8428312 1,6-Bis(1-methyl-4-imidazolesulfonamido)hexane

1,6-Bis(1-methyl-4-imidazolesulfonamido)hexane

Cat. No. B8428312
M. Wt: 404.5 g/mol
InChI Key: SIJXIHIKZWSQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05356922

Procedure details

13 g (27 mmol) of 1,6-bis(5-chloro-1-methyl-4-imidazolesulfonamido)hexane from Example 47 in 250 ml of 1N sodium hydroxide solution are hydrogenated over 3 g of 10% strength Pd/C catalyst while shaking at an initial pressure of 3.45 bar until absorption of hydrogen is complete. After separating off the catalyst, the filtrate is evaporated in vacuo. The residue was recrystallized from water/methanol in order to give the title compound as colorless crystals of melting point 153°-154° C.
Name
1,6-bis(5-chloro-1-methyl-4-imidazolesulfonamido)hexane
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][C:3]=1[S:8]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH:18][S:19]([C:22]1[N:23]=[CH:24][N:25]([CH3:28])[C:26]=1Cl)(=[O:21])=[O:20])(=[O:10])=[O:9]>[OH-].[Na+].[Pd]>[CH3:28][N:25]1[CH:26]=[C:22]([S:19]([NH:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][NH:11][S:8]([C:3]2[N:4]=[CH:5][N:6]([CH3:7])[CH:2]=2)(=[O:9])=[O:10])(=[O:20])=[O:21])[N:23]=[CH:24]1 |f:1.2|

Inputs

Step One
Name
1,6-bis(5-chloro-1-methyl-4-imidazolesulfonamido)hexane
Quantity
13 g
Type
reactant
Smiles
ClC1=C(N=CN1C)S(=O)(=O)NCCCCCCNS(=O)(=O)C=1N=CN(C1Cl)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
while shaking at an initial pressure of 3.45 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
After separating off the catalyst
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from water/methanol in order

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C=1N=CN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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